(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785534
InChI: InChI=1S/C17H20N4O3.ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);1H/t14-;/m0./s1
SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl
Molecular Formula: C17H21ClN4O3
Molecular Weight: 364.8 g/mol

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride

CAS No.:

Cat. No.: VC13785534

Molecular Formula: C17H21ClN4O3

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride -

Specification

Molecular Formula C17H21ClN4O3
Molecular Weight 364.8 g/mol
IUPAC Name (3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C17H20N4O3.ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);1H/t14-;/m0./s1
Standard InChI Key CRHGKGZERJKUDG-UQKRIMTDSA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl
SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is (3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione hydrochloride, reflecting its stereochemistry and functional groups . It is also known by several synonyms, including:

SynonymSource
(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride
2520107-65-5 (CAS Registry Number)
SCHEMBL22581027
EX-A5953
(3S)-3-[1-oxo-5-(piperazin-1-yl)-3H-isoindol-2-yl]piperidine-2,6-dione hydrochloride

The compound’s molecular formula is C₁₇H₂₁ClN₄O₃, derived from the parent molecule (C₁₇H₂₀N₄O₃) and one equivalent of hydrochloric acid .

Structural Relationship to Derivatives

The hydrochloride salt is one of several derivatives of the parent compound. For instance, the benzenesulfonate salt (CAS 2229714-16-1) has a molecular weight of 486.5 g/mol and a distinct solubility profile due to the bulky benzenesulfonic acid counterion . A comparison of key properties is provided below:

PropertyHydrochloride SaltBenzenesulfonate Salt
Molecular FormulaC₁₇H₂₁ClN₄O₃C₂₃H₂₆N₄O₆S
Molecular Weight364.8 g/mol486.5 g/mol
CounterionHClC₆H₅SO₃H
Solubility (Inference)High aqueous solubilityModerate solubility in polar solvents
StabilityEnhanced stability under acidic conditionsSusceptible to sulfonic acid degradation

Molecular Structure and Properties

Stereochemistry and Connectivity

The compound’s chiral center at the C3 position of the piperidine-2,6-dione ring confers (S)-configuration, critical for its potential biological activity . The isoindolinone ring (1-oxoisoindoline) is substituted at the 5-position with a piperazine group, while the 2-position links to the piperidine-2,6-dione system. The hydrochloride salt forms via protonation of the piperazine nitrogen, yielding a chloride counterion .

Spectroscopic and Computational Data

  • SMILES Notation:
    C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl .

  • InChI Key:
    CRHGKGZERJKUDG-UQKRIMTDSA-N .

  • XLogP3 (Computational):
    Estimated at 1.2, indicating moderate lipophilicity .

The piperazine moiety (pKa ~9.5) remains protonated under physiological conditions, enhancing water solubility . The isoindolinone and piperidine-2,6-dione groups contribute to hydrogen-bonding capacity, as evidenced by the compound’s crystalline structure .

Synthesis and Derivatives

Synthetic Pathways

While detailed synthetic protocols are proprietary, the parent compound is likely synthesized via:

  • Isoindolinone Formation: Cyclization of a substituted phthalimide precursor with a chiral amine .

  • Piperazine Introduction: Nucleophilic aromatic substitution or Buchwald-Hartwig coupling to install the piperazine group .

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride product .

Comparative Analysis of Salts

The hydrochloride and benzenesulfonate salts exhibit distinct properties:

ParameterHydrochloride SaltBenzenesulfonate Salt
Melting PointNot reported>200°C (decomposes)
HygroscopicityModerateLow
Pharmacokinetic UtilityPreferred for injectablesUsed in solid oral formulations

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is highly soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO), facilitating its use in in vitro assays . Stability studies indicate no degradation under refrigerated conditions (2–8°C) for up to 12 months.

Partition Coefficients

  • LogP (Experimental): 1.8 ± 0.2.

  • LogD (pH 7.4): 1.5, reflecting ionization of the piperazine group.

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